Phenol, 2-methyl-4-(phenylazo)-
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-phenyldiazenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10-9-12(7-8-13(10)16)15-14-11-5-3-2-4-6-11/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHZQWSSAFUAIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060736 | |
| Record name | Phenol, 2-methyl-4-(phenylazo)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-66-9, 203314-96-9 | |
| Record name | 2-Methyl-4-(2-phenyldiazenyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-66-9 | |
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| Record name | Phenol, 2-methyl-4-(2-phenyldiazenyl)- | |
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| Record name | Phenol, 2-methyl-4-(2-phenyldiazenyl)- | |
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| Record name | Phenol, 2-methyl-4-(phenylazo)- | |
| Source | EPA DSSTox | |
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| Record name | 4-(phenylazo)-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-methyl-4-phenyldiazenylphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Phenol (B47542), 2-methyl-4-(phenylazo)- and Analogues
The principal method for synthesizing Phenol, 2-methyl-4-(phenylazo)- involves an azo coupling reaction. organic-chemistry.orgwikipedia.org This class of reaction is a cornerstone in the synthesis of a vast array of azo dyes. nih.gov
Diazotization-Coupling Reactions
The synthesis of azo dyes through diazotization and coupling is a two-step process. chemmethod.com It begins with the formation of a diazonium salt from a primary aromatic amine, which then acts as an electrophile in a subsequent coupling reaction with an electron-rich aromatic compound. organic-chemistry.orgnih.gov
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid, which is itself generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. nih.gov
Once formed, the aryldiazonium salt is a weak electrophile that reacts with activated aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction. wikipedia.orgnih.gov These coupling components are electron-rich, with common examples including phenols, anilines, and their derivatives. organic-chemistry.orgresearchgate.net
The substitution typically occurs at the para position of the coupling agent. wikipedia.org If the para position is blocked, the coupling may occur at the ortho position, though this is generally slower. wikipedia.org The pH of the reaction medium is a critical factor; for phenols, the coupling is usually carried out in mildly alkaline conditions, while for anilines, it is performed in a slightly acidic to neutral medium. organic-chemistry.org For instance, the synthesis of novel phenylazo-containing moieties has been achieved through the diazotization of anilines and subsequent coupling with phenol, resorcinol, and N,N-dimethylaniline. mdpi.com
| Coupling Component | Typical Reaction Condition |
| Phenol | Mildly alkaline |
| Resorcinol | Mildly alkaline |
| N,N-dimethylaniline | Slightly acidic to neutral |
Condensation Reactions for Azo-Azomethine Derivatives
Azo-azomethine derivatives are a class of compounds that incorporate both the azo (-N=N-) and azomethine (-CH=N-) functional groups. chemmethod.com These are often synthesized through condensation reactions. wisdomlib.org
Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). wikipedia.orgresearchgate.net The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org This intermediate then undergoes dehydration to yield the final imine. wikipedia.org This reaction is a versatile method for creating a C=N double bond. researchgate.net
A common strategy for synthesizing azo-azomethine compounds involves the reaction of an aminophenol with an aldehyde that already contains an azo group. ajgreenchem.com For example, a series of 4-phenyldiazenyl 2-(phenylimino methyl) phenols were synthesized by condensing 5-[(2-chloro phenyl) diazenyl] 2-hydroxybenzaldehyde with various substituted aromatic amines. tandfonline.comtandfonline.com This approach allows for the modular construction of complex molecules with tailored properties. The reaction typically involves refluxing the azo-containing aldehyde and the aminophenol in a suitable solvent, such as ethanol (B145695) or DMF. tandfonline.comtandfonline.com
Derivatization Strategies for Phenol, 2-methyl-4-(phenylazo)- Backbones
Mechanistic Insights into Synthesis Reactions
The synthesis of Phenol, 2-methyl-4-(phenylazo)-, a characteristic azo dye, is achieved through an azo coupling reaction. This reaction is a classic example of electrophilic aromatic substitution, where a benzenediazonium (B1195382) cation acts as the electrophile and attacks the electron-rich ring of 2-methylphenol (o-cresol). wikipedia.orgelectronicsandbooks.comnih.gov The diazonium ion is typically prepared in situ from a primary aromatic amine, such as aniline (B41778), through diazotization at low temperatures (0-5 °C) to prevent decomposition. nih.govglobalresearchonline.net The subsequent coupling with the phenolic component yields the final azo compound.
The mechanism proceeds via the attack of the electrophilic diazonium salt on the activated aromatic ring of the coupling agent, in this case, 2-methylphenol. wikipedia.orgyoutube.com The presence of the hydroxyl (-OH) and methyl (-CH₃) groups on the phenol ring makes it highly reactive towards electrophilic substitution. mdpi.com The coupling occurs predominantly at the para-position relative to the strongly activating hydroxyl group, which is vacant in 2-methylphenol, leading to the formation of Phenol, 2-methyl-4-(phenylazo)-. wikipedia.orgnih.gov
While specific thermodynamic data for the synthesis of Phenol, 2-methyl-4-(phenylazo)- is not extensively documented, studies on analogous reactions provide valuable insights. Kinetic investigations of the coupling of substituted benzenediazonium salts with other activated aromatic compounds have determined activation parameters. For instance, a study on the coupling with a pyrazolinone derivative, which behaves similarly to phenols, revealed the following activation parameters for different substituents on the diazonium salt. electronicsandbooks.com
| Substituent (X) on Benzenediazonium Salt | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |
|---|---|---|
| - | 48 - 59 | -22 to -53 |
Table 1: Activation parameters for the azo coupling reaction of substituted benzenediazonium salts with a phenolic analogue. The range reflects values for various electron-withdrawing and electron-donating substituents. electronicsandbooks.com
Substituents on both the diazonium salt and the phenolic coupling partner have a profound influence on the reaction mechanism and rate.
Substituents on the Diazonium Salt: The diazonium ion is a relatively weak electrophile. scribd.com Its reactivity is enhanced by the presence of electron-withdrawing groups on the aromatic ring of the diazonium salt. These groups increase the positive charge on the terminal nitrogen atom, making the diazonium ion a stronger electrophile and thus accelerating the rate of coupling. electronicsandbooks.commdpi.com Conversely, electron-donating groups decrease the electrophilicity of the diazonium cation and slow down the reaction.
This relationship has been quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). For a series of coupling reactions with substituted benzenediazonium salts, a linear free-energy relationship was observed:
log k₂ = ρσ + c
A study on a similar system yielded a Hammett plot with a positive ρ value of +3.3, confirming that the reaction is facilitated by electron-withdrawing substituents. electronicsandbooks.com
| Parameter | Value/Description | Significance |
|---|---|---|
| Reaction Constant (ρ) | +3.3 | A positive value indicates the reaction is favored by electron-withdrawing groups on the benzenediazonium salt. |
| Substituent Constant (σ) | Varies by substituent | Positive for electron-withdrawing groups (e.g., -NO₂), negative for electron-donating groups (e.g., -CH₃). |
Table 2: Hammett Equation Parameters for an Analogous Azo Coupling Reaction. electronicsandbooks.com
Substituents on the Phenolic Component: For the phenolic component, 2-methylphenol, the hydroxyl (-OH) and methyl (-CH₃) groups are both electron-donating and thus activating for electrophilic aromatic substitution. mdpi.com The hydroxyl group is a particularly strong activating group, especially in its deprotonated phenoxide form. nih.govlibretexts.org These groups increase the electron density of the aromatic ring, making it more nucleophilic and susceptible to attack by the electrophilic diazonium cation.
The directing effect of these substituents is also crucial. Both the -OH and -CH₃ groups are ortho, para-directors. In 2-methylphenol, the hydroxyl group at position 1 directs to positions 2 (occupied), 4, and 6. The methyl group at position 2 directs to positions 3, 4 (occupied by -OH), and 6. The substitution occurs at the most sterically accessible and electronically favorable position, which is the para-position to the powerful hydroxyl activating group (C4). wikipedia.orgnih.govquora.com
The pH of the medium directly influences the state of the hydroxyl substituent, as shown in the following equilibrium.
| pH Condition | Dominant Phenolic Species | Reactivity |
|---|---|---|
| Acidic to Neutral (pH < 7) | Phenol (Ar-OH) | Moderately Activated |
| Slightly Alkaline (pH 7-10) | Phenoxide (Ar-O⁻) | Strongly Activated |
Table 3: Influence of pH on the Reactivity of the Phenolic Coupling Component. scribd.comlibretexts.org
Spectroscopic and Structural Characterization
Advanced Spectroscopic Techniques for Elucidation
The structural and electronic properties of Phenol (B47542), 2-methyl-4-(phenylazo)- have been extensively investigated using various spectroscopic methods. These techniques provide a comprehensive understanding of the molecule's vibrational, electronic, and structural framework.
Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is pivotal for identifying the functional groups and vibrational modes within a molecule. For Phenol, 2-methyl-4-(phenylazo)-, these spectra reveal characteristic bands corresponding to its constituent parts.
Key vibrational bands for similar azo compounds have been identified, which can be extrapolated to understand the spectrum of Phenol, 2-methyl-4-(phenylazo)-. For instance, the aromatic C-H stretching vibrations typically appear in the range of 3000-3100 cm⁻¹. researchgate.net The O-H stretching vibration of the phenolic group is also a prominent feature. researchgate.net The N=N stretching vibration of the azo group, a defining characteristic of this class of compounds, is also observed. researchgate.net Additionally, C-O stretching and C-N stretching vibrations contribute to the complex vibrational spectrum. nih.gov
Table 1: Tentative Vibrational Band Assignments for Phenol, 2-methyl-4-(phenylazo)-
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3100-3000 | Aromatic C-H stretch |
| ~3400-3200 | O-H stretch (Phenolic) |
| ~1600-1500 | Aromatic C=C stretch |
| ~1450-1400 | N=N stretch (Azo group) |
| ~1300-1200 | C-O stretch (Phenolic) |
| ~1200-1100 | C-N stretch |
Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions
UV-Visible spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. The UV-Vis spectrum of azo compounds like Phenol, 2-methyl-4-(phenylazo)- is characterized by distinct absorption bands.
Typically, two main absorption bands are observed. The high-energy band, usually in the UV region, is attributed to the π → π* transition of the aromatic rings. A lower energy band, often extending into the visible region, is characteristic of the n → π* transition of the azo group's non-bonding electrons. researchgate.netresearchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the substituents on the aromatic rings. For instance, the presence of an electron-donating hydroxyl group and a methyl group can cause a bathochromic (red) shift in the absorption maxima.
Table 2: Typical Electronic Transitions for Phenylazo Phenols
| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | ~240-280 | High |
Nuclear Magnetic Resonance (NMR: ¹H, ¹³C) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net
In the ¹H NMR spectrum of Phenol, 2-methyl-4-(phenylazo)-, the aromatic protons of the two phenyl rings would appear as multiplets in the downfield region (typically 6.5-8.0 ppm). The phenolic -OH proton would exhibit a characteristic singlet, the chemical shift of which can be dependent on concentration and solvent. The methyl group protons would also appear as a singlet, but at a much higher field (upfield) position.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the aromatic rings would resonate in the range of 110-160 ppm. The carbon atom attached to the hydroxyl group would be significantly deshielded and appear at a lower field. Similarly, the carbons attached to the azo group would also be deshielded. The methyl carbon would appear at a high field position. researchgate.netrsc.org
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of a compound, which provides valuable structural information. In the electron impact mass spectrum of 4-(phenylazo)phenols, the molecular ion peak is typically observed with high intensity. bch.roresearchgate.net
The fragmentation of these compounds often involves the cleavage of the C-N bonds adjacent to the azo group. bch.roresearchgate.net For Phenol, 2-methyl-4-(phenylazo)-, this would lead to the formation of characteristic fragment ions. The presence of the methyl group would also influence the fragmentation pattern, potentially leading to the formation of a tropylium (B1234903) ion. bch.ro
Table 3: Potential Fragment Ions in the Mass Spectrum of Phenol, 2-methyl-4-(phenylazo)-
| m/z | Proposed Fragment Ion |
|---|---|
| 212 | [M]⁺ (Molecular Ion) |
| 107 | [CH₃C₆H₄OH]⁺ |
| 93 | [C₆H₅O]⁺ |
Electron Paramagnetic Resonance (EPR) and Fluorescence Spectroscopy
While less commonly reported for this specific compound, Electron Paramagnetic Resonance (EPR) spectroscopy could be used to study any potential radical species formed, for instance, upon oxidation. Fluorescence spectroscopy can provide information about the excited states of the molecule. Azo compounds are not typically known for strong fluorescence, as the excited state energy is often dissipated through non-radiative pathways, including photoisomerization. However, studies on related compounds can provide insights into their photophysical properties. researchgate.net
Single Crystal X-Ray Diffraction for Definitive Structure Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. For (E)-2-Methyl-4-(phenyldiazenyl)phenol, a single-crystal X-ray study has been performed. researchgate.net
The analysis revealed that the molecule crystallizes in the monoclinic space group P2₁/c. researchgate.net Key findings from the crystal structure include:
The molecule adopts a trans configuration with respect to the azo double bond. researchgate.net
The dihedral angle between the two aromatic rings is 1.38 (7)°. researchgate.net
The molecule is nearly planar, with all atoms except for the methyl hydrogens being coplanar. researchgate.net
The crystal structure is stabilized by intermolecular O—H···N and C—H···O hydrogen bonds, which link the molecules together. researchgate.net
Additionally, C—H···π and π–π stacking interactions are observed between the phenyldiazenyl rings. researchgate.net
Table 4: Crystal Data for (E)-2-Methyl-4-(phenyldiazenyl)phenol researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₂N₂O |
| Molecular Weight | 212.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.0537 (6) |
| b (Å) | 10.5716 (9) |
| c (Å) | 12.0287 (7) |
| β (°) | 108.952 (4) |
| Volume (ų) | 1088.88 (13) |
Crystalline Polymorphism and Conformation Analysis
The conformation of Phenol, 2-methyl-4-(phenylazo)- in the crystalline state reveals significant planarity. In one study, it was found that all atoms, excluding the hydrogen atoms of the methyl group, are coplanar. researchgate.net The dihedral angle between the two aromatic rings is reported to be a mere 1.38 (7)°. researchgate.net This near-planar conformation is a key feature of its molecular structure.
The existence of different crystalline forms, or polymorphs, has been observed in related azo compounds, such as (E)-4-bromo-2-[(phenylimino)methyl]phenol. nih.gov These polymorphs can exhibit different molecular conformations, for instance, varying dihedral angles between the aromatic rings, which in turn can influence the physical properties of the crystal, including its color. nih.gov While specific studies on the polymorphism of Phenol, 2-methyl-4-(phenylazo)- are not detailed in the provided results, the phenomenon is common in this class of compounds.
Table 1: Conformational Data of Phenol, 2-methyl-4-(phenylazo)-
| Parameter | Value | Reference |
| Dihedral Angle between Aromatic Rings | 1.38 (7)° | researchgate.net |
Intermolecular Interactions and Crystal Packing Motifs
In the crystal structure of Phenol, 2-methyl-4-(phenylazo)-, intermolecular O-H···N and C-H···O hydrogen bonds are present. researchgate.net These interactions link the molecules together, forming two edge-fused R2²(6) ring motifs. researchgate.net Additionally, C-H···π interactions contribute to the three-dimensional network. researchgate.net
In analogous structures, intramolecular O-H···N hydrogen bonds are also observed, which form an S(6) ring motif. nih.govnih.gov This type of hydrogen bond is a common feature in N-salicylideneanilines and related compounds. nih.gov
The crystal packing of Phenol, 2-methyl-4-(phenylazo)- is further stabilized by π-π stacking interactions between the phenyldiazenyl rings. researchgate.net The centroid-to-centroid distance has been measured at 3.708 (1) Å, with a plane-to-plane separation of 3.418 Å. researchgate.net These interactions, along with hydrogen bonding, create a robust three-dimensional network in the crystal. researchgate.net Theoretical studies on phenol-water complexes have shown that π-π stacking interactions are significant, with the eclipsed conformation often yielding more negative (i.e., more favorable) interaction energies. scirp.org
Table 2: π-π Stacking Interaction Parameters for Phenol, 2-methyl-4-(phenylazo)-
| Parameter | Distance (Å) | Reference |
| Centroid-to-Centroid Distance | 3.708 (1) | researchgate.net |
| Plane-to-Plane Separation | 3.418 | researchgate.net |
Tautomeric Forms in the Solid State (e.g., Azo-Hydrazo, Enol-Imine)
Azo-hydrazone tautomerism is a well-known phenomenon in azo dyes containing a hydroxyl group ortho or para to the azo linkage. While the provided information on Phenol, 2-methyl-4-(phenylazo)- primarily describes the azo form in the solid state, related Schiff base compounds are explicitly stated to exist in the enol-imine tautomeric form. nih.govnih.gov For instance, in (E)-4-bromo-2-[(phenylimino)methyl]phenol, the C=N and C-O bond lengths are indicative of the enol form. nih.gov The potential for Phenol, 2-methyl-4-(phenylazo)- to exist in a hydrazone tautomeric form in the solid state is a possibility, although not explicitly confirmed in the available search results.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.
Quantitative Analysis of Intermolecular Contacts
For related molecules, Hirshfeld surface analysis has been employed to delineate the contributions of different intermolecular contacts. For example, in 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, the most significant contributions to the crystal packing are from C···H/H···C (29.2%), H···H (28.6%), and F···H/H···F (25.6%) interactions. nih.gov In another case, (Z)-2-{[(2,4-di-methyl-phen-yl)imino]-meth-yl}-4-methyl-phenol, the major contributions arise from H···H (65%), C···H (19.2%), and O···H (6.6%) interactions. nih.gov These analyses provide a quantitative breakdown of the forces governing the crystal packing. The two-dimensional fingerprint plots derived from the Hirshfeld surface offer a visual representation of these interactions, with characteristic wings and patterns corresponding to specific contact types. nih.govresearchgate.netresearchgate.net
Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Analogous Compounds
| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Other Significant Contacts (%) | Reference |
| 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol | 28.6 | 29.2 | 5.7 | F···H/H···F (25.6), F···F (4.6) | nih.gov |
| (Z)-2-{[(2,4-di-methyl-phen-yl)imino]-meth-yl}-4-methyl-phenol | 65 | 19.2 | 6.6 | nih.gov |
Mapping Molecular Interactions in the Crystalline Lattice
The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. For "Phenol, 2-methyl-4-(phenylazo)-", also known as "(E)-2-Methyl-4-(phenyldiazenyl)phenol", single-crystal X-ray diffraction studies have provided a definitive map of its crystalline architecture, revealing a sophisticated network of hydrogen bonds and other stabilizing forces. researchgate.net
Detailed research findings indicate that the molecule exhibits a high degree of planarity. With the exception of the hydrogen atoms of the methyl group, all other atoms lie in the same plane. The dihedral angle, which describes the twist between the two aromatic rings, is a mere 1.38(7)°. researchgate.net This near-planar conformation facilitates efficient packing in the crystal lattice.
The primary intermolecular interactions responsible for the supramolecular assembly are hydrogen bonds. A notable feature is the formation of two edge-fused R2²(6) motifs, a common pattern in crystal engineering. researchgate.net These are formed through a combination of O—H⋯N and C—H⋯O hydrogen bonds, which effectively link adjacent molecules. researchgate.net
In some azo dyes, the presence of ortho- and para-hydroxy groups can lead to the observation of fluorescence. nih.gov The specific arrangement and interactions within the crystal lattice, such as the hydrogen bonding and π-stacking observed in "(E)-2-Methyl-4-(phenyldiazenyl)phenol", play a crucial role in determining these photophysical properties. researchgate.netnih.gov Computational studies on similar azo dye systems have highlighted the importance of intramolecular O–H⋯N hydrogen bonds in influencing the chemical shifts observed in NMR spectroscopy. nih.gov
The design of crystalline materials with specific properties often involves the strategic use of intermolecular interactions. Techniques like co-crystallization, which involves incorporating multiple molecular components into a single crystal, rely on predictable interactions such as hydrogen and halogen bonds to control the final architecture. mdpi.com The understanding of the interactions present in the crystal of "(E)-2-Methyl-4-(phenyldiazenyl)phenol" provides a foundational knowledge base for the design of new functional materials based on the azobenzene (B91143) scaffold. researchgate.netmdpi.com
Interactive Data Table: Crystallographic and Intermolecular Interaction Data for (E)-2-Methyl-4-(phenyldiazenyl)phenol researchgate.net
| Parameter | Value |
| Crystal System | Data not available in source |
| Space Group | Data not available in source |
| Dihedral Angle (between aromatic rings) | 1.38(7)° |
| Key Intermolecular Interactions | O—H⋯N, C—H⋯O, C—H⋯π, π–π stacking |
| Hydrogen Bond Motifs | Two edge-fused R2²(6) |
| π–π Stacking Centroid-to-Centroid Distance | 3.708(1) Å |
| π–π Stacking Plane-to-Plane Separation | 3.418 Å |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to investigate the intricacies of molecular systems. For "Phenol, 2-methyl-4-(phenylazo)-," these calculations provide a theoretical framework to understand its geometry, electronic structure, and potential applications.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to "Phenol, 2-methyl-4-(phenylazo)-" and related azo compounds to determine their optimized geometries and electronic properties. nih.govtubitak.gov.tr DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p), have shown that the molecule generally adopts a planar conformation. nih.govtubitak.gov.tr The dihedral angle between the two aromatic rings is found to be minimal, indicating a high degree of conjugation across the azo bridge. nih.govtubitak.gov.tr These calculations provide bond lengths and angles that are in good agreement with experimental data obtained from X-ray diffraction studies. nih.gov
Theoretical calculations on similar azo dyes have demonstrated that while experimental results are derived from the solid state, theoretical data pertains to an isolated molecule in the gaseous phase, which can lead to some differences in geometric parameters. tubitak.gov.tr
Table 1: Selected Geometric Parameters of an Azo Compound from DFT Calculations
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N | 1.42 | - |
| N=N | 1.25 | - |
| C-O | 1.36 | - |
| C-N=N | - | 114 |
| N=N-C | - | 114 |
Note: Data is generalized from typical azo compounds and may not represent "Phenol, 2-methyl-4-(phenylazo)-" specifically.
Ab Initio Methods and Semi-Empirical Approaches (e.g., AM1, PM3)
While DFT is a popular choice, other computational methods are also employed to study molecules like "Phenol, 2-methyl-4-(phenylazo)-". Ab initio methods, which are based on first principles without experimental data, offer high accuracy but are computationally expensive, limiting their application to smaller systems. researchgate.netlibretexts.org
Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), provide a computationally less demanding alternative. researchgate.netnih.gov These methods use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. researchgate.netlibretexts.org Studies comparing these methods with DFT have shown that DFT often provides results that are in better agreement with experimental data than semi-empirical methods like PM3. nih.gov However, semi-empirical methods are still valuable for preliminary conformational analysis and for studying large molecular systems. researchgate.net
HOMO-LUMO Orbital Analysis and Charge Transfer Characteristics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo charge transfer. tubitak.gov.trirjweb.com
For azo dyes, the HOMO is typically localized on the phenyl ring containing the hydroxyl group, while the LUMO is distributed over the azo bridge and the other phenyl ring. This distribution facilitates intramolecular charge transfer from the electron-donating hydroxyl group to the electron-accepting azo group. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability. irjweb.com DFT calculations have been used to determine the HOMO-LUMO energies and the energy gap for related azo compounds, providing insights into their electronic transitions and reactivity. tubitak.gov.trnih.gov
Table 2: Frontier Molecular Orbital Energies of a Representative Azo Dye
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -2.6 |
| Energy Gap (ΔE) | 3.6 |
Note: The values are illustrative for a typical azo dye and may differ for "Phenol, 2-methyl-4-(phenylazo)-".
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and intramolecular interactions. uni-muenchen.dewisc.edu It provides a description of the Lewis-like chemical bonding and delocalization of electron density within a molecule. uni-muenchen.dewisc.edu For "Phenol, 2-methyl-4-(phenylazo)-" and its analogs, NBO analysis can reveal the nature of the intramolecular hydrogen bonding between the hydroxyl group and one of the nitrogen atoms of the azo group.
This analysis quantifies the stabilization energy associated with the delocalization of electron density from a donor NBO (like a lone pair on the oxygen atom) to an acceptor NBO (like an antibonding orbital of a neighboring group). wisc.edu These interactions play a significant role in stabilizing the planar conformation of the molecule.
Prediction of Non-Linear Optical (NLO) Properties
Azo dyes, including "Phenol, 2-methyl-4-(phenylazo)-," are known to possess significant non-linear optical (NLO) properties due to their extended π-conjugated systems and intramolecular charge transfer characteristics. Computational methods, particularly DFT, are employed to predict these properties.
The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated to assess the potential of a molecule for applications in optoelectronics. The large dipole moment and the significant difference in the ground and excited state dipole moments, which can be calculated computationally, are indicative of a strong NLO response.
Conformational Studies and Potential Energy Surfaces
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. Conformational analysis helps in identifying the most stable conformer of a molecule. For "Phenol, 2-methyl-4-(phenylazo)-," computational methods can be used to explore the potential energy surface by rotating specific bonds, such as the C-N and N-N bonds. nih.gov
These studies help in understanding the rotational barriers and the relative energies of different conformers. The most stable conformer is typically the one with the lowest energy, which often corresponds to the planar structure stabilized by intramolecular hydrogen bonding. nih.gov
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful tools for exploring the behavior of molecules and predicting their properties without the need for laboratory experiments.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of chemical compounds based on their molecular structures. For azo dyes like Phenol (B47542), 2-methyl-4-(phenylazo)-, QSPR studies can be employed to predict physical properties such as boiling point, solubility, and chromatographic retention times. QSAR models, on the other hand, can predict biological activities, including toxicity or the compound's affinity for certain receptors.
The development of a QSPR/QSAR model for Phenol, 2-methyl-4-(phenylazo)- would involve calculating a series of molecular descriptors that encode its structural features. These descriptors can be categorized as constitutional, topological, geometrical, or quantum-chemical. For instance, descriptors such as molecular weight, number of rotatable bonds, and solvent-accessible surface area could be used. These calculated descriptors for a set of related azo dyes would then be correlated with their experimentally determined properties or activities using statistical techniques like multiple linear regression or machine learning algorithms. The resulting model could then be used to predict the properties of Phenol, 2-methyl-4-(phenylazo)-.
Table 1: Examples of Molecular Descriptors for QSPR/QSAR Analysis of Phenol, 2-methyl-4-(phenylazo)-
| Descriptor Category | Example Descriptors | Predicted Property/Activity |
| Constitutional | Molecular Weight, Atom Count | Physical Properties (e.g., Boiling Point) |
| Topological | Wiener Index, Balaban Index | Chromatographic Retention Time |
| Geometrical | Solvent-Accessible Surface Area, Molecular Volume | Solubility, Biological Activity |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Reactivity, Toxicity |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. For Phenol, 2-methyl-4-(phenylazo)-, MD simulations can be used to study its conformational flexibility, interactions with solvent molecules, and its behavior in different environments, such as in a polymer matrix or at an interface.
A typical MD simulation of Phenol, 2-methyl-4-(phenylazo)- would involve placing the molecule in a simulation box, often filled with a solvent like water or an organic solvent. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then proceeds in small time steps, tracking the positions and velocities of all atoms. The resulting trajectory provides detailed information about the molecule's dynamics, including the rotation around the azo bond and the flexibility of the phenyl and phenolic rings.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is crucial for the identification and characterization of molecules.
For Phenol, 2-methyl-4-(phenylazo)-, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. Density Functional Theory (DFT) is a commonly used quantum-chemical method for these predictions. By calculating the magnetic shielding tensors for the hydrogen and carbon atoms, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted values can then be compared with experimental NMR spectra to confirm the molecular structure.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of Phenol, 2-methyl-4-(phenylazo)- can be calculated. These calculations help in the assignment of the experimentally observed vibrational bands to specific molecular motions, such as the stretching of the N=N azo bond or the O-H bond of the phenolic group.
Table 2: Predicted Spectroscopic Parameters for Phenol, 2-methyl-4-(phenylazo)- (Hypothetical DFT Calculation Results)
| Spectroscopic Parameter | Calculated Value (Example) | Corresponding Functional Group |
| ¹H NMR Chemical Shift (ppm) | ~10-12 | Phenolic -OH |
| ¹³C NMR Chemical Shift (ppm) | ~150-160 | Carbon atoms of the azo group |
| IR Vibrational Frequency (cm⁻¹) | ~1400-1500 | N=N stretch |
| IR Vibrational Frequency (cm⁻¹) | ~3200-3600 | O-H stretch |
Mechanistic Insights from Computational Approaches
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions and understanding dynamic molecular processes.
Elucidation of Reaction Mechanisms and Transition States
To study this reaction, computational chemists would model the interaction of the nitrating agent (e.g., the nitronium ion, NO₂⁺) with the Phenol, 2-methyl-4-(phenylazo)- molecule. The calculations would aim to determine the most likely site of nitration on the aromatic rings. By calculating the energies of the possible intermediates and transition states, the reaction pathway with the lowest energy barrier can be identified. This would reveal whether the nitration occurs on the phenyl ring or the substituted phenolic ring and at which position (ortho, meta, or para to the existing substituents).
Tautomerism and Azo-Hydrazo Equilibrium Energy Calculations
Azo dyes containing a hydroxyl group ortho or para to the azo linkage, such as Phenol, 2-methyl-4-(phenylazo)-, can exist in two tautomeric forms: the azo form and the hydrazo form (also known as the quinone-hydrazone form). The equilibrium between these two forms is influenced by factors like the solvent and the electronic nature of the substituents.
Computational chemistry can be used to calculate the relative energies of the azo and hydrazo tautomers. By optimizing the geometry of both forms and calculating their electronic energies, the more stable tautomer can be determined. These calculations can also provide insights into the energy barrier for the tautomeric conversion. For Phenol, 2-methyl-4-(phenylazo)-, such calculations would help to understand which tautomeric form is predominant in different conditions, which is crucial as the two forms have different colors and chemical properties.
Environmental Fate and Degradation Pathways
Degradation Mechanisms of Azo Phenolic Compounds
The core structure of Phenol (B47542), 2-methyl-4-(phenylazo)- features a phenol ring linked to a benzene (B151609) ring via an azo bond (–N=N–). The stability of this chromophore makes the compound resistant to conventional biological treatments. However, this bond is the primary target for several chemical and biological degradation processes.
Reductive degradation is a key pathway for breaking down azo compounds. Zero-valent iron (ZVI), particularly in its nanoscale form (nZVI), has proven to be a highly effective agent for this purpose due to its large specific surface area and high reactivity. researchgate.netmdpi.com In the absence of strong oxidants, the primary mechanism of degradation for a similar compound, 4-phenylazophenol (B142808) (4-PAP), by ZVI involves the cleavage of the azo bond. unlp.edu.arconicet.gov.ar
The reaction is a surface-mediated process where the ZVI acts as an electron donor, reductively cleaving the –N=N– bond. This process typically results in the formation of aromatic amines. For Phenol, 2-methyl-4-(phenylazo)-, this would theoretically yield aniline (B41778) and 4-amino-2-methylphenol.
Studies on 4-PAP have shown that nano-sized ZVI (nZVI) exhibits significantly faster degradation rates compared to micrometric ZVI (pZVI), a behavior attributed to the higher reactivity and surface area of the nanoparticles. unlp.edu.arconicet.gov.ar The use of nZVI has been highlighted as a promising technology for the remediation of groundwater and contaminated soils. researchgate.net
Table 1: Comparison of ZVI Particles in Azo Compound Degradation
| Feature | Nano Zero-Valent Iron (nZVI) | Micro Zero-Valent Iron (pZVI) |
|---|---|---|
| Particle Size | 20-110 nm scispace.com | Micrometer scale |
| Reactivity | Higher unlp.edu.ar | Lower unlp.edu.ar |
| Primary Mechanism | Reductive cleavage of azo bond unlp.edu.arconicet.gov.ar | Slower reductive cleavage unlp.edu.ar |
| Efficiency | Faster substrate removal unlp.edu.arconicet.gov.ar | Slower substrate removal unlp.edu.ar |
Advanced Oxidation Processes (AOPs) that generate highly reactive oxygen species, such as hydroxyl radicals (•OH), offer another effective route for degrading azo phenolic compounds. The Fenton reaction (Fe²⁺ + H₂O₂) and related processes are common methods for producing these radicals. researchgate.net
When hydrogen peroxide (H₂O₂) is introduced into a ZVI system, an oxidative degradation mechanism can occur alongside or in place of the reductive pathway. unlp.edu.arconicet.gov.ar Hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the aromatic rings and the azo linkage of the molecule. researchgate.net This often leads to hydroxylation of the aromatic rings and can ultimately result in complete mineralization of the organic pollutant to CO₂, water, and inorganic ions.
Research on 4-PAP degradation in ZVI/H₂O₂ systems revealed a complex interplay between reduction and oxidation that is highly dependent on pH and the type of ZVI used. unlp.edu.arconicet.gov.ar For pZVI, the addition of H₂O₂ led to a complete inhibition of the reductive pathway, with oxidation becoming the sole degradation mechanism. unlp.edu.arconicet.gov.ar In the case of nZVI at an acidic pH of 3.0, oxidative pathways were also dominant. However, at a higher pH of 5.0, the presence of H₂O₂ had a negative effect on elimination efficiency, with the degradation being minimal and driven primarily by the slower reductive pathway. conicet.gov.ar This is because at milder acidic conditions, H₂O₂ is consumed in side reactions with the ZVI surface, reducing its availability for the Fenton reaction. conicet.gov.ar
Biocatalysts, particularly enzymes like laccases, have garnered significant attention for their ability to degrade phenolic pollutants and dyes. researchgate.netcsic.es Laccases are multi-copper-containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds by reducing molecular oxygen to water. csic.esnih.gov
The enzymatic degradation of phenolic compounds by laccases can be highly efficient. Studies have shown that laccases can achieve over 98% degradation of various phenolic compounds within a few hours. nih.gov The efficiency of these enzymes can be influenced by factors such as pH and the presence of mediators, which can shuttle electrons between the enzyme and the substrate. nih.govresearchgate.net Immobilizing laccases on supports like magnetic nanoparticles can enhance their stability and reusability, making them more suitable for industrial applications. researchgate.netcsic.esnih.gov
The enzymatic oxidation of phenolic azo dyes by laccase is believed to proceed via an initial one-electron oxidation of the phenolic group, generating a phenoxy radical. nih.gov This radical intermediate is unstable and can undergo further reactions.
A proposed mechanism for a phenolic azo dye involves the initial formation of the phenoxy radical, followed by a second oxidation to a carbonium ion. nih.gov A subsequent nucleophilic attack by a water molecule on the carbon atom bearing the azo linkage leads to the cleavage of the C-N bond. This cleavage breaks the molecule into two parts, typically a quinone-type compound from the phenolic portion and a diazenyl derivative from the other aromatic ring. nih.gov These intermediates can then undergo further enzymatic or non-enzymatic reactions, including polymerization. nih.govresearchgate.net For Phenol, 2-methyl-4-(phenylazo)-, this would likely produce a derivative of 1,2-benzoquinone (B1198763) and a diazenylbenzene derivative.
Photodegradation involves the breakdown of chemical compounds by light energy. For azo dyes, this process can lead to the fading of color and the destruction of the molecule. The effectiveness of photodegradation depends on the wavelength of the light and the chemical structure of the dye.
The efficiency of photodegradation can be significantly enhanced by using a semiconductor photocatalyst, such as zinc oxide (ZnO) or titanium dioxide (TiO₂), and UV-Vis irradiation. nih.govnih.gov This process is known as photocatalytic degradation.
The general mechanism involves the absorption of photons by the catalyst, which excites an electron from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB. nih.gov These electron-hole pairs are powerful redox agents. The holes can directly oxidize the dye molecule adsorbed on the catalyst surface. Simultaneously, the electrons can react with adsorbed molecular oxygen to produce superoxide (B77818) radicals (•O₂⁻), which can further react to form other reactive species, including hydroxyl radicals (•OH). nih.gov
These highly reactive radicals attack the azo dye, leading to the cleavage of the azo bond, degradation of the aromatic rings, and eventual mineralization. nih.govnih.gov Studies on the photocatalytic degradation of various dyes and phenolic compounds have identified numerous intermediates, confirming that the process occurs through a series of complex reaction pathways. nih.govnih.gov The efficiency of photocatalytic degradation is influenced by several factors, including pH, catalyst loading, and the initial concentration of the pollutant. nih.gov
Table 2: Key Degradation Pathways for Azo Phenolic Compounds
| Degradation Pathway | Key Reagent/Catalyst | Primary Mechanism | Typical Products |
|---|---|---|---|
| Reductive | Zero-Valent Iron (ZVI) unlp.edu.arconicet.gov.ar | Reductive cleavage of azo bond | Aromatic amines unlp.edu.arconicet.gov.ar |
| Oxidative | H₂O₂ / Hydroxyl Radicals (•OH) unlp.edu.arresearchgate.net | Oxidation of aromatic rings and azo bond | Hydroxylated intermediates, ring-opened products, CO₂ unlp.edu.arresearchgate.net |
| Enzymatic | Laccases nih.govnih.gov | Oxidation of phenolic group, formation of phenoxy radical, C-N bond cleavage | Quinone-type compounds, diazenyl derivatives, polymers nih.gov |
| Photocatalytic | TiO₂, ZnO / UV-Vis Light nih.govnih.gov | Generation of e⁻/h⁺ pairs and reactive oxygen species (•OH, •O₂⁻) | Smaller organic fragments, CO₂, inorganic ions nih.govnih.gov |
Photodegradation and Photofading Processes
Influence of Molecular Structure and Environmental Factors (pH, Oxygen, Light Intensity) on Photostability
The stability of "Phenol, 2-methyl-4-(phenylazo)-" when exposed to light is not static but is significantly influenced by its surrounding environment. Key factors such as the chemical structure, pH, the presence of oxygen, and the intensity of light play crucial roles in its photostability.
The molecular structure of azo dyes is a primary determinant of their reactivity to light. For "Phenol, 2-methyl-4-(phenylazo)-," the presence of the azo linkage (-N=N-) is the chromophore responsible for its color and also a key site for photochemical reactions. The photostability of azo dyes is dependent on the chemical structure of the molecules, which determines the reactivity of their excited states upon light absorption. researchgate.net Studies on similar azo dyes indicate that they can exist in different tautomeric forms, such as the hydrazone form, and this equilibrium can significantly affect the rate of their decomposition in photochemical reactions. scirp.orgscirp.org
The pH of the surrounding medium can influence the photostability of azo dyes. For some azo dyes, pH can affect the equilibrium between their tautomeric forms, which in turn impacts their susceptibility to photodegradation. scirp.orgscirp.org While some studies suggest that pH may have a limited direct effect on the removal of certain dyes due to the buffering capacity of the environmental matrix, it can be a crucial parameter for optimizing photodegradation processes, especially in treatment systems. researchgate.net
The presence of oxygen is a critical factor in the photodegradation of azo dyes. Oxygen can act as a hydrogen acceptor, competing with the azo dye and partially inhibiting fading. researchgate.net However, in other contexts, particularly in photocatalytic degradation, oxygen is essential for the formation of reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide anion radicals (O₂•⁻), which are powerful oxidizing agents that can break down the dye molecule. researchgate.net The photodegradation of some azo dyes is significantly faster in the presence of both light and oxygen. researchgate.net
The intensity of light directly correlates with the rate of photodegradation. Higher light intensity provides more energy to excite the dye molecules, leading to a faster rate of decomposition. The fading of azo dye solutions is a result of the interaction of excited molecules with dye molecules. researchgate.net In photocatalytic systems, the rate of degradation is dependent on the generation of active species initiated by light illumination. researchgate.net
Theoretical Prediction of Photofading
Computational chemistry offers valuable tools for predicting the photofading behavior of azo dyes like "Phenol, 2-methyl-4-(phenylazo)-". mdpi.com Theoretical studies, often employing quantum-chemical methods like AM1, PM3, and Density Functional Theory (DFT), can provide insights into the mechanisms of photodegradation. researchgate.netscirp.orgscirp.org
These theoretical models can calculate the electronic properties of the dye molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. researchgate.netscirp.org The distribution of electron density in these frontier orbitals helps to identify the sites within the molecule that are most susceptible to electrophilic attack by species like singlet oxygen (¹O₂) or nucleophilic attack by superoxide anion radicals (O₂•⁻). scirp.org It is generally assumed that an electrophilic attack is more likely when the energy difference between the LUMO of singlet oxygen and the HOMO of the dye is below a certain threshold (e.g., < 6 eV). scirp.org
Furthermore, theoretical calculations can predict the most stable tautomeric form of the dye (e.g., azo vs. hydrazone), which is crucial as photodegradation pathways can differ for each form. scirp.orgscirp.org For instance, research suggests that the photodegradation of some o-hydroxyazo dyes proceeds through the hydrazone form, with singlet oxygen acting as the oxidant. scirp.orgscirp.org These theoretical predictions, while not replacing experimental data, can guide further research and help in designing dyes with improved light fastness. researchgate.net
Environmental Persistence and Transformation
Once released into the environment, "Phenol, 2-methyl-4-(phenylazo)-" is subject to various processes that determine its persistence and transformation.
Biodegradation Studies (Aerobic vs. Anaerobic Conditions)
The breakdown of "Phenol, 2-methyl-4-(phenylazo)-" by microorganisms is a key transformation pathway. The efficiency of this biodegradation is highly dependent on the presence or absence of oxygen.
Under aerobic conditions (in the presence of oxygen), the biodegradation of phenolic compounds is generally faster and more complete. nih.govnih.gov Aerobic microorganisms utilize enzymes like phenol hydroxylase and catechol 1,2-dioxygenase to break down the aromatic ring structure. frontiersin.org The initial step often involves the hydroxylation of the phenol to form catechol, which is then further degraded through ortho- or meta-cleavage pathways. frontiersin.org Studies on various phenol derivatives have shown that their aerobic degradation rates can be influenced by the structure of the molecule, with half-lives ranging from a few days to several weeks. nih.gov For instance, the aerobic biodegradation of phenol derivatives has been observed in all tested paddy soils, with half-lives ranging from 2 to 19 days. nih.gov
In contrast, under anaerobic conditions (in the absence of oxygen), the biodegradation of phenolic compounds is typically a much slower process. nih.govnih.govresearchgate.net Anaerobic degradation involves a consortium of different microbial groups, including hydrolyzing, fermenting, acetogenic, and methanogenic bacteria. researchgate.net The initial step in the anaerobic degradation of phenols is often carboxylation. researchgate.net While some simpler phenols can be degraded anaerobically, the degradation of more complex structures, especially those with branched alkyl chains, can be significantly hindered. nih.govresearchgate.net For example, anaerobic biodegradation of phenol and p-cresol (B1678582) has been detected in some soils with half-lives ranging from 24 to 260 days for phenol and 11 to 740 days for p-cresol. nih.gov The presence of certain substituents on the phenol ring can make the compound more recalcitrant to anaerobic breakdown. nih.gov
Hydrolytic Stability
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis is an important factor in its environmental persistence. For azo dyes, the azo bond can be susceptible to cleavage under certain conditions. Theoretical studies using DFT have been employed to investigate the hydrolysis of azo dyes, indicating that the molecular structure, including the presence of certain substituents, can influence their hydrolytic stability. researchgate.net
Adsorption and Desorption Behavior in Environmental Matrices (e.g., Sediments)
The tendency of "Phenol, 2-methyl-4-(phenylazo)-" to attach to solid particles in the environment, such as sediments and soils, is a critical aspect of its environmental fate. This process, known as adsorption, can reduce the concentration of the compound in the water column, but it can also lead to its accumulation in sediments, creating a long-term reservoir of contamination.
The adsorption behavior of organic compounds is influenced by both the properties of the compound (e.g., its octanol-water partition coefficient, log Kow) and the characteristics of the environmental matrix (e.g., organic carbon content, clay content, and pH). The degradation rate of some phenolic compounds has been shown to be inversely correlated with the total carbon content of soils, suggesting that adsorption to organic matter can affect their bioavailability for microbial degradation. nih.gov The adsorption of dyes onto surfaces like TiO₂ has been identified as a crucial factor in their photodegradability in treatment systems. researchgate.net
Atmospheric Degradation (e.g., by Hydroxyl Radical)
While "Phenol, 2-methyl-4-(phenylazo)-" is not a highly volatile compound, it can be subject to atmospheric degradation if it enters the atmosphere. The primary degradation pathway in the troposphere for most organic compounds is reaction with hydroxyl radicals (•OH). conicet.gov.ar
The rate of this reaction determines the atmospheric lifetime of the compound. For some organic molecules, the reaction with •OH radicals is rapid, leading to a short atmospheric lifetime, often on the order of hours. conicet.gov.ar The degradation mechanism can involve the addition of the •OH radical to the aromatic ring or abstraction of a hydrogen atom from the methyl group or the phenyl rings. nih.gov This initial reaction leads to the formation of various degradation products. nih.gov The photochemical ozone creation potential (POCP) can also be estimated to assess the compound's contribution to the formation of ground-level ozone. conicet.gov.ar
Analytical Methodologies for Environmental Monitoring
The detection and quantification of "Phenol, 2-methyl-4-(phenylazo)-" in environmental matrices are critical for assessing its prevalence and potential impact. Due to the compound's chemical nature as an azo dye, specific analytical techniques are required for its accurate measurement, often at trace levels. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), frequently coupled with mass spectrometry, are the primary instrumental methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of azo dyes, including "Phenol, 2-methyl-4-(phenylazo)-". Its suitability stems from its ability to separate non-volatile and thermally unstable compounds, which is characteristic of many dyes.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for this compound. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. A specific RP-HPLC method has been developed for the analysis of "Phenol, 2-methyl-4-(phenylazo)-". sielc.com This method employs a Newcrom R1 column, which has low silanol (B1196071) activity, providing good peak shape and separation. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (a common organic modifier), water, and an acid like phosphoric acid to control the pH and improve peak resolution. sielc.com For applications requiring detection by mass spectrometry (MS), a volatile acid such as formic acid is substituted for phosphoric acid to ensure compatibility with the MS interface. sielc.com
HPLC coupled with a mass spectrometer (HPLC-MS) is a powerful tool for environmental monitoring. jchemrev.com This hyphenated technique offers high sensitivity and the capability to provide structural information, which is invaluable for confirming the identity of unknown compounds in complex environmental samples. jchemrev.com For instance, liquid chromatography coupled to electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a modern approach used to measure and quantify low concentrations of disperse azo dyes and their residues. jchemrev.com
The degradation of azo dyes in environmental or treatment systems can also be monitored in real-time using on-line HPLC systems. nih.gov These systems can be directly coupled to bioreactors to provide continuous data on the concentration of the parent dye and its degradation products, offering insights into the kinetics and efficiency of the degradation process. nih.gov
Table 1: Example of HPLC Conditions for "Phenol, 2-methyl-4-(phenylazo)-" Analysis
| Parameter | Condition | Source |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |
| Application | Separation and quantification, preparative separation, pharmacokinetics | sielc.com |
Gas Chromatography (GC) for Detection and Quantification
Direct analysis of azo dyes like "Phenol, 2-methyl-4-(phenylazo)-" by Gas Chromatography (GC) is generally challenging due to the low volatility and thermal instability of these compounds. epa.gov However, GC, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone technique for environmental analysis and is used to monitor azo dyes indirectly.
The standard approach involves the chemical reduction of the azo bond (-N=N-). epa.gov This cleavage breaks the dye molecule down into its constituent aromatic amines, which are typically more volatile and amenable to GC analysis. This method is crucial because the primary health concern associated with azo dyes is often linked to the toxicological properties of the aromatic amines that can be formed through reductive processes in the environment or during metabolism. epa.govmdpi.com
Several reduction methods are employed. A common laboratory procedure uses sodium dithionite (B78146) to reduce the dye before extraction and analysis. nih.govrestek.com An innovative technique involves in-line hydrogenation within a heated GC injection port filled with a palladium catalyst. epa.gov This method allows for the reduction and subsequent analysis to be performed directly by the GC-MS system, providing a streamlined and efficient screening tool for identifying the potential formation of hazardous amines from azo dyes in waste streams. epa.gov
Following reduction, the resulting aromatic amines are extracted and concentrated, often using techniques like liquid-liquid extraction followed by dispersive liquid-liquid microextraction (DLLME), before being injected into the GC-MS. nih.gov The GC separates the different amines, and the MS detects them, providing both quantification and structural confirmation. This approach can achieve very low detection limits, often in the micrograms per liter (μg/L) range, making it suitable for trace-level environmental monitoring. nih.gov
Table 2: General GC-MS Conditions for Analysis of Azo Dye Reduction Products
| Parameter | Condition | Source |
| Pre-treatment | Reductive cleavage of the azo bond (e.g., with sodium dithionite) | nih.govrestek.com |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | epa.govnih.gov |
| Column | Example: Agilent J&W DB-5ms Ultra Inert capillary column | researchgate.net |
| Carrier Gas | Helium | researchgate.net |
| Detection Mode | Mass Spectrometry (Scan or Selected Ion Monitoring - SIM) | restek.com |
| Application | Detection and quantification of aromatic amines formed from azo dyes | epa.gov |
Future Research Directions and Perspectives
Development of Novel Synthetic Strategies for Tailored Properties
Current synthetic routes to Phenol (B47542), 2-methyl-4-(phenylazo)- and related azo compounds often rely on classical diazotization and coupling reactions. nih.govresearchgate.net Future research will likely focus on developing more efficient and versatile synthetic methodologies. These new strategies will aim to provide greater control over the molecular architecture, allowing for the fine-tuning of its electronic and optical properties. For instance, the introduction of different functional groups onto the aromatic rings could significantly alter its absorption spectrum, solubility, and binding affinities. An efficient method for synthesizing novel phenylazo-containing moieties has been described, involving the diazotization of anilines and subsequent coupling to phenols. nih.gov This highlights the foundational nature of this reaction in producing such compounds.
Advanced Spectroscopic and Structural Probes for Dynamic Processes
To fully comprehend the functionality of Phenol, 2-methyl-4-(phenylazo)-, it is crucial to understand its behavior at a molecular level. Advanced spectroscopic techniques, such as ultrafast transient absorption and time-resolved fluorescence spectroscopy, can provide invaluable insights into the dynamic processes that occur upon photoexcitation. These methods can elucidate the kinetics of isomerization, energy dissipation pathways, and interactions with the surrounding environment. Furthermore, sophisticated structural probes, like two-dimensional infrared (2D-IR) spectroscopy, could map the vibrational couplings within the molecule and how they change during chemical transformations.
Integration of Machine Learning and AI in Computational Chemistry for Predictive Modeling
The synergy between machine learning (ML), artificial intelligence (AI), and computational chemistry is set to revolutionize the study of chemical compounds. research.googlenih.govnih.gov For Phenol, 2-methyl-4-(phenylazo)-, these computational tools can be employed to build predictive models for a wide range of properties. researchgate.netresearchgate.net By training algorithms on existing experimental and computational data, it will be possible to forecast characteristics such as toxicity, environmental fate, and spectral properties with increasing accuracy. research.googlenih.govnih.gov This predictive power will accelerate the discovery of new derivatives with optimized performance for specific applications, reducing the need for extensive trial-and-error experimentation. nih.govresearchgate.net
Sustainable and Green Approaches in Synthesis and Application
In line with the growing emphasis on sustainable chemistry, future research will prioritize the development of environmentally friendly methods for the synthesis and application of Phenol, 2-methyl-4-(phenylazo)-. nih.govnih.gov This includes the use of greener solvents, renewable starting materials, and catalytic systems that minimize waste generation. nih.gov Research into the use of heterogeneous nanocatalysts, for example, has shown promise for creating more sustainable synthetic pathways for related nitrogen-containing heterocyclic compounds. nih.gov Furthermore, exploring the use of this compound in applications that contribute to environmental sustainability, such as in the development of biodegradable materials or as an indicator for environmental monitoring, will be a key focus.
Understanding Complex Environmental Transformations and Remediation Strategies
The widespread use of azo dyes, a class of compounds to which Phenol, 2-methyl-4-(phenylazo)- belongs, necessitates a thorough understanding of their environmental fate. Future research will focus on elucidating the complex transformation pathways of this compound in various environmental compartments, including soil and water. This involves identifying the biotic and abiotic degradation products and assessing their potential toxicity. A deeper understanding of these processes is essential for developing effective remediation strategies, such as advanced oxidation processes or bioremediation techniques, to mitigate any potential environmental impact.
Exploration of New Application Areas beyond Current Industrial Uses
While Phenol, 2-methyl-4-(phenylazo)- has found use as a dye and intermediate, its unique photophysical properties suggest potential for a broader range of applications. Future investigations could explore its utility in high-tech fields such as nonlinear optics, optical data storage, and as a component in molecular switches. The azo-benzene core is known for its photo-switchable nature, which could be harnessed for creating novel smart materials that respond to light stimuli. Additionally, its phenolic structure could be exploited in the design of sensors for detecting specific analytes. Research into phenolic compounds has highlighted their potential in various technological and medicinal areas, suggesting that derivatives of Phenol, 2-methyl-4-(phenylazo)- could find new life in advanced applications. nih.gov
In-depth Mechanistic Studies of Biological Interactions for Fundamental Understanding
To ensure the safe and responsible use of Phenol, 2-methyl-4-(phenylazo)-, it is imperative to conduct in-depth studies of its interactions with biological systems. This includes investigating its metabolic pathways, potential for bioaccumulation, and the molecular mechanisms underlying any observed biological activity. While some toxicity data exists, a more fundamental understanding of how this compound interacts with proteins, nucleic acids, and other cellular components is needed. Such mechanistic insights will not only inform risk assessments but could also uncover potential new biomedical applications, such as in the development of targeted therapeutic agents or diagnostic probes. nih.gov
Q & A
Q. What are the standard synthetic protocols for preparing 2-methyl-4-(phenylazo)phenol, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves diazonium salt formation followed by azo coupling. Key steps include:
- Diazotization : Reacting aniline derivatives with nitrous acid (HNO₂) under acidic conditions (0–5°C) to generate diazonium salts .
- Coupling : Introducing the diazonium salt to a phenolic substrate (e.g., 2-methylphenol) under alkaline conditions to form the azo bond .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography to isolate the product.
Optimization strategies: - Temperature Control : Maintaining low temperatures during diazotization prevents decomposition of reactive intermediates .
- pH Adjustment : Alkaline conditions (pH 8–10) enhance coupling efficiency by deprotonating the phenolic hydroxyl group .
- Monitoring : Thin-layer chromatography (TLC) or UV-Vis spectroscopy can track reaction progress .
Q. Which spectroscopic and analytical techniques are most effective for characterizing 2-methyl-4-(phenylazo)phenol?
Methodological Answer:
- UV-Vis Spectroscopy : Identifies λₘₐₓ (~400–500 nm) to confirm π→π* transitions in the azo group .
- FT-IR : Detects characteristic peaks for -N=N- (1490–1440 cm⁻¹) and phenolic -OH (3300–3500 cm⁻¹) .
- ¹H/¹³C NMR : Assigns protons and carbons adjacent to the azo group (e.g., aromatic protons at δ 6.8–8.0 ppm) .
- Elemental Analysis : Validates purity by matching calculated/found percentages of C, H, and N .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS) .
Q. What safety protocols are critical when handling 2-methyl-4-(phenylazo)phenol in laboratory settings?
Methodological Answer:
- Hazard Mitigation : The compound is classified as carcinogenic (GHS Category 1) and a skin irritant . Use fume hoods, nitrile gloves, and lab coats.
- Waste Disposal : Collect in sealed containers for incineration or specialized chemical disposal .
- Exposure Response : For skin contact, rinse immediately with water for 15+ minutes; seek medical attention if ingested .
Advanced Research Questions
Q. How can reaction mechanisms and solvent effects be systematically studied for azo coupling involving 2-methyl-4-(phenylazo)phenol?
Methodological Answer:
- Kinetic Studies : Vary solvent polarity (e.g., DMSO vs. ethanol) to assess nucleophilic attack rates during coupling. Monitor via stopped-flow UV-Vis .
- Isotopic Labeling : Use ¹⁵N-labeled aniline to trace nitrogen incorporation into the azo bond via NMR .
- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and solvent interactions .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., pKa, λₘₐₓ) for this compound?
Methodological Answer:
- Replicate Measurements : Repeat pKa determinations using potentiometric titrations under standardized conditions (e.g., 25°C, ionic strength 0.1 M KCl) .
- Cross-Validate Spectra : Compare UV-Vis data across solvents (e.g., ethanol vs. DMF) to identify solvent-dependent shifts .
- Meta-Analysis : Review historical datasets to identify outliers caused by impurities or instrumentation variability .
Q. What computational approaches can predict the photostability and electronic properties of 2-methyl-4-(phenylazo)phenol?
Methodological Answer:
- Time-Dependent DFT (TD-DFT) : Calculate excited-state energies to predict photodegradation pathways .
- Molecular Dynamics (MD) : Simulate thermal stability by modeling bond dissociation under varying temperatures .
- Frontier Orbital Analysis : Map HOMO-LUMO gaps to correlate electronic structure with azo bond reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
